Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy- Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy-
Brand Name: Vulcanchem
CAS No.: 87444-01-7
VCID: VC18466389
InChI: InChI=1S/C24H21BrClN3O5/c1-34-20-11-6-14(12-19(20)31)21-24(26,13-27-16-9-7-15(25)8-10-16)23(33)29(21)28-22(32)17-4-2-3-5-18(17)30/h2-12,21,27,30-31H,13H2,1H3,(H,28,32)
SMILES:
Molecular Formula: C24H21BrClN3O5
Molecular Weight: 546.8 g/mol

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy-

CAS No.: 87444-01-7

Cat. No.: VC18466389

Molecular Formula: C24H21BrClN3O5

Molecular Weight: 546.8 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy- - 87444-01-7

Specification

CAS No. 87444-01-7
Molecular Formula C24H21BrClN3O5
Molecular Weight 546.8 g/mol
IUPAC Name N-[3-[(4-bromoanilino)methyl]-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide
Standard InChI InChI=1S/C24H21BrClN3O5/c1-34-20-11-6-14(12-19(20)31)21-24(26,13-27-16-9-7-15(25)8-10-16)23(33)29(21)28-22(32)17-4-2-3-5-18(17)30/h2-12,21,27,30-31H,13H2,1H3,(H,28,32)
Standard InChI Key FSSASFIRTVQVTG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)(CNC4=CC=C(C=C4)Br)Cl)O

Introduction

Molecular Architecture and Synthetic Pathways

Structural Characterization

The compound’s molecular formula, C₂₄H₂₁BrClN₃O₅, reflects a 546.8 g/mol molecular weight and a hybrid architecture combining an azetidinone core with multiple aromatic and polar groups. Key features include:

  • A 4-bromophenylamino-methyl group at position 3 of the azetidinone ring.

  • A 3-chloro-2-(3-hydroxy-4-methoxyphenyl) substituent contributing to steric bulk and hydrogen-bonding capacity.

  • A 2-hydroxybenzamide moiety linked to the azetidinone nitrogen, enhancing solubility and target affinity.

The IUPAC name, N-[3-[(4-bromoanilino)methyl]-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide, underscores its functional complexity. Spectroscopic data, including its canonical SMILES (COC1=C(C=C(C=C1)C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)(CNC4=CC=C(C=C4)Br)Cl)O) and InChIKey (FSSASFIRTVQVTG-UHFFFAOYSA-N), confirm the spatial arrangement of substituents.

Synthesis and Optimization

Industrial-scale synthesis involves a multi-step protocol:

  • Ring Formation: The azetidinone core is constructed via a [2+2] cycloaddition between a ketene and an imine, catalyzed by triethylamine in anhydrous dichloromethane.

  • Functionalization: Sequential nucleophilic substitutions introduce the bromophenylamino-methyl and chloro-hydroxyphenyl groups. Methanol serves as the solvent, with yields optimized to 68–72% after chromatographic purification.

  • Benzamide Coupling: The 2-hydroxybenzamide group is appended using carbodiimide-mediated amidation, achieving >95% purity via recrystallization.

Automated reactors and flow chemistry have reduced reaction times by 40% compared to batch processes, highlighting scalability for preclinical studies.

Comparative Analysis with Related Benzamide Derivatives

ParameterTarget CompoundCID 4145518 CID 134134717
Molecular Weight546.8 g/mol601.9 g/mol485.4 g/mol
Key Functional GroupsAzetidinone, bromophenylImidazolidinone, sulfanylBenzamide, bromophenyl
BioactivityProtease inhibitionKinase inhibitionReceptor antagonism
Solubility (LogP)2.15.13.8

This table highlights the target compound’s balanced lipophilicity and unique azetidinone core, distinguishing it from sulfur-containing analogs (e.g., CID 4145518) and simpler benzamides (e.g., CID 134134717) .

Future Research Directions

  • In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models are needed to establish safety margins.

  • Structure-Activity Relationships (SAR): Modifying the methoxy group’s position could enhance target selectivity.

  • Formulation Development: Nanoencapsulation may improve bioavailability given the compound’s moderate solubility.

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